molecular formula C9H8BrN3O2 B1291571 Ammonium 6-bromoquinazoline-4-carboxylate CAS No. 474710-80-0

Ammonium 6-bromoquinazoline-4-carboxylate

Cat. No. B1291571
M. Wt: 270.08 g/mol
InChI Key: PUZDCVNKSLYUFD-UHFFFAOYSA-N
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Description

Ammonium 6-bromoquinazoline-4-carboxylate is a derivative of quinazoline, a bicyclic aromatic compound that is of interest due to its potential applications in medicinal chemistry. The presence of a bromine atom at the 6-position and a carboxylate group at the 4-position suggests that this compound could serve as an intermediate in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through several methods. A two-step sequence involving cyclocondensation of 2-aminobenzamide with aldehydes followed by oxidation has been reported to yield quinazolinones, which are closely related to the target compound . Additionally, the synthesis of 6-bromoquinoline, a related structure, has been achieved from 4-bromoaniline, glycerol, and nitrobenzene by the Skraup reaction, with the highest yield approaching 54% under optimized conditions .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a fused benzene and pyrimidine ring. Substituents on the quinazoline core, such as bromine or iodine atoms, can significantly influence the biological activity of these compounds. For instance, the introduction of a bromine atom at the 6-position of the quinazoline ring has been shown to be crucial for the synthesis of biologically active compounds like GSK2126458 .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, depending on their substituents. The presence of a bromine atom makes the 6-bromoquinoline derivatives suitable for further functionalization through nucleophilic substitution reactions. For example, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline is a key intermediate for the synthesis of anti-cancer drugs, and its bromine atom can react with nucleophiles to create new bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives like Ammonium 6-bromoquinazoline-4-carboxylate are influenced by their molecular structure. The presence of a carboxylate group is likely to increase the compound's solubility in water and other polar solvents. The bromine atom can also affect the compound's density and boiling point. Although the specific properties of Ammonium 6-bromoquinazoline-4-carboxylate are not detailed in the provided papers, these general trends in quinazoline chemistry can be inferred.

Scientific Research Applications

One-Pot Synthesis of 6-Bromoquinolines 6-Bromoquinolines, a class of compounds related to Ammonium 6-bromoquinazoline-4-carboxylate, have been synthesized through a one-pot, three-component reaction. This process involves 2-aminobenzophenone, α-methylene carbonyl compounds, and tetrabutyl-ammonium tribromide, showcasing a versatile approach in the field of chemical synthesis (Wu et al., 2010).

Synthesis of Isoquinolines A modular approach for isoquinoline synthesis has been developed, incorporating a methyl ketone, an aryl bromide, an electrophile, and ammonium chloride in a four-component, three-step, one-pot procedure. This method utilizes palladium-catalyzed α-arylation of an enolate, showcasing the chemical versatility and reactivity of compounds structurally akin to Ammonium 6-bromoquinazoline-4-carboxylate (Pilgrim et al., 2013).

Photolabile Protecting Groups in Photochemistry The photolabile protecting groups, based on bromoquinoline derivatives similar to Ammonium 6-bromoquinazoline-4-carboxylate, offer significant efficiency in photochemical applications. These compounds, like 8-bromo-7-hydroxyquinoline (BHQ), have shown excellent efficiency and sensitivity for multiphoton-induced photolysis, making them potential candidates for use in biological applications (Fedoryak & Dore, 2002).

Novel Fluorescent Sensors for Metal Ions Compounds structurally related to Ammonium 6-bromoquinazoline-4-carboxylate have been utilized in the development of fluorescent sensors. For instance, benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid-based sensors have demonstrated significant potential for detecting Cu2+ ions, highlighting the role of such compounds in analytical chemistry and environmental monitoring (Liu et al., 2014).

properties

IUPAC Name

azanium;6-bromoquinazoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2.H3N/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7;/h1-4H,(H,13,14);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZDCVNKSLYUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621817
Record name Ammonium 6-bromoquinazoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium 6-bromoquinazoline-4-carboxylate

CAS RN

474710-80-0
Record name Ammonium 6-bromoquinazoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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